GMC 3-15

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

These receptors are part of the serotonin (5-HT) receptor family, which plays a crucial role in neurotransmission and is involved in various physiological processes including mood regulation, vascular function, and pain perception.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GMC 3-15 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the core structure: The synthesis begins with the preparation of 4-methoxy-3-(4-methylpiperazin-1-yl)aniline.

Coupling reactions: This intermediate is then coupled with 4-nitrobenzoyl chloride to form the nitro compound.

Reduction: The nitro group is reduced to an amine.

Final coupling: The amine is then coupled with 3-methylbenzoyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

GMC 3-15 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

GMC 3-15 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in studies of aromatic substitution and other organic reactions.

Biology: Investigated for its effects on serotonin receptors and related signaling pathways.

Medicine: Explored as a potential therapeutic agent for conditions involving serotonin dysregulation, such as depression and migraine.

Mechanism of Action

GMC 3-15 exerts its effects by selectively binding to and antagonizing the 5-HT1B and 5-HT1D serotonin receptors. This prevents serotonin from binding to these receptors, thereby modulating neurotransmission and affecting various physiological processes. The molecular targets include the 5-HT1B and 5-HT1D receptors, and the pathways involved are primarily related to serotonin signaling .

Comparison with Similar Compounds

Similar Compounds

Sumatriptan: Another 5-HT1B/1D receptor antagonist used in the treatment of migraines.

Rizatriptan: Similar to sumatriptan, used for migraine relief.

Zolmitriptan: Another triptan compound with similar receptor targets .

Uniqueness

GMC 3-15 is unique in its high selectivity and potency for the 5-HT1B and 5-HT1D receptors compared to other similar compounds. This makes it a valuable tool in research for understanding serotonin receptor function and developing new therapeutic agents.

Biological Activity

GMC 3-15 is a compound of interest due to its potential biological activities, particularly in the field of cancer immunotherapy. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is a synthetic compound that has been studied for its effects on immune cells, particularly in enhancing the activity of T cells and natural killer (NK) cells. Its structure allows it to interact with various cellular pathways, making it a candidate for therapeutic applications in oncology.

1. Cytokine Modulation:

this compound appears to modulate the activity of key cytokines involved in immune responses. For instance, it has been shown to enhance the production of Interleukin-15 (IL-15), which plays a crucial role in T cell and NK cell proliferation and activation .

2. T Cell Activation:

The compound promotes T cell activation through the JAK/STAT signaling pathway, which is vital for the proliferation and survival of T cells. This pathway is also implicated in the differentiation of T cells into effector cells capable of targeting tumor cells .

3. Antitumor Activity:

Research indicates that this compound enhances the antitumor activity of CAR T cells. In preclinical models, it has been associated with increased tumor regression rates when combined with CAR T cell therapy targeting specific antigens .

Case Studies

Several studies have documented the effects of this compound on various cancer models:

-

Study on CAR T Cells:

A clinical trial involving patients with solid tumors demonstrated that patients receiving CAR T cells co-expressing IL-15 exhibited a disease control rate of 66% when treated with this compound compared to standard CAR T cell therapy . The study highlighted significant expansion kinetics and enhanced intratumoral survival. -

Preclinical Models:

In animal models, this compound administration led to a marked increase in the infiltration of activated T cells within tumor tissues, correlating with improved survival rates .

Data Table: Summary of Biological Activities

Discussion

The biological activity of this compound demonstrates its potential as an immunotherapeutic agent. By enhancing cytokine signaling and promoting T cell activation, this compound may provide a dual mechanism for combating tumors—both by directly activating immune responses and by enhancing existing therapies like CAR T cell treatments.

Properties

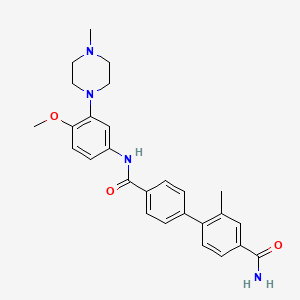

IUPAC Name |

4-[4-[[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]carbamoyl]phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O3/c1-18-16-21(26(28)32)8-10-23(18)19-4-6-20(7-5-19)27(33)29-22-9-11-25(34-3)24(17-22)31-14-12-30(2)13-15-31/h4-11,16-17H,12-15H2,1-3H3,(H2,28,32)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXRXIHKXXMGNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.